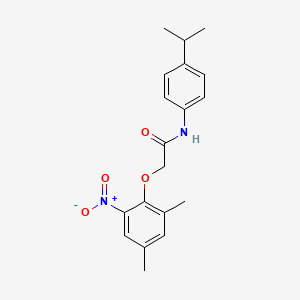![molecular formula C16H18N2O3S B5864042 N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5864042.png)
N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide is a chemical compound with potential applications in scientific research. It is also known by its chemical formula C15H18N2O3S, and it is a member of the sulfonamide family of compounds. This compound has been synthesized using various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mecanismo De Acción
The mechanism of action of N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide involves its ability to inhibit specific enzymes involved in cancer cell proliferation. This compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. By inhibiting this enzyme, this compound can disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and disrupt the pH balance in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide in lab experiments include its potential as a drug target for cancer therapy, its ability to inhibit specific enzymes involved in cancer cell proliferation, and its anti-inflammatory and analgesic effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.
Direcciones Futuras
There are several potential future directions for research involving N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide. One potential direction is the development of this compound as a novel drug target for cancer therapy. Further studies are needed to determine its efficacy and safety in vivo. Another potential direction is the investigation of its anti-inflammatory and analgesic effects, which could lead to the development of new treatments for inflammatory diseases and pain management. Additionally, further studies are needed to determine the potential toxicity of this compound and its effects on other physiological processes.
Métodos De Síntesis
The synthesis of N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide has been achieved using different methods. One of the methods involves the reaction of 2-ethylbenzoic acid with thionyl chloride to form 2-ethylbenzoyl chloride. This intermediate product is then reacted with 4-aminobenzenesulfonamide in the presence of triethylamine to produce this compound. Other methods involve the use of different starting materials and reagents.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide has been studied for its potential applications in scientific research. One of the areas of interest is its use as a potential drug target for cancer therapy. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-4-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-12-6-4-5-7-15(12)17-16(19)13-8-10-14(11-9-13)18-22(2,20)21/h4-11,18H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGWCCFYNANKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5863982.png)
![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5863988.png)
![N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5864005.png)
![N-(3,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5864019.png)



![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5864049.png)
![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864068.png)


![2'-{[(3-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5864082.png)